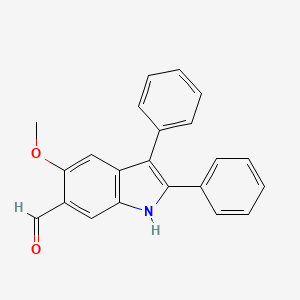
5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a methoxy group, two phenyl groups, and a carbaldehyde group attached to the indole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-Methoxy-2,3-diphenyl-1H-indole-6-carboxylic acid.
Reduction: 5-Methoxy-2,3-diphenyl-1H-indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: Lacks the phenyl groups and carbaldehyde group, resulting in different chemical and biological properties.
2,3-Diphenylindole: Lacks the methoxy and carbaldehyde groups, affecting its reactivity and applications.
5-Methoxy-1H-indole-3-carbaldehyde: Similar structure but different substitution pattern, leading to distinct properties and uses.
Uniqueness
5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
123730-52-9 |
|---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde |
InChI |
InChI=1S/C22H17NO2/c1-25-20-13-18-19(12-17(20)14-24)23-22(16-10-6-3-7-11-16)21(18)15-8-4-2-5-9-15/h2-14,23H,1H3 |
InChI Key |
XUEJMUSPIYKQKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C=O)NC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
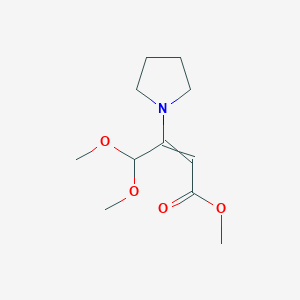

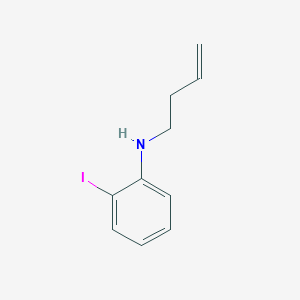
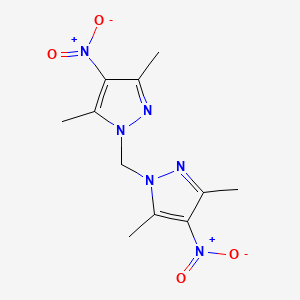
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)

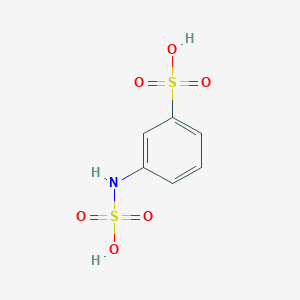

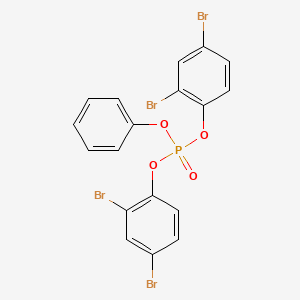

![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
